molecular formula C9H19Cl2N3 B6260814 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride CAS No. 2649070-68-6

3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride

Cat. No. B6260814
CAS RN: 2649070-68-6
M. Wt: 240.2
InChI Key:
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Description

3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride, also known as 3-Me-DIP, is a synthetic organic compound of the piperidine class. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. 3-Me-DIP has a number of applications in the biomedical and pharmaceutical industries, including its use as a drug metabolite, a research tool for drug discovery, and a potential drug candidate for the treatment of certain diseases.

Scientific Research Applications

3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride has a number of applications in scientific research. It is used as a tool for drug discovery, as it can be used to study the pharmacokinetics and pharmacodynamics of drugs. It is also used to study the metabolism of drugs, as it can be used to identify and study the metabolites of drugs. Additionally, it is used to study the effect of drugs on biological systems, as it can be used to study the biochemical and physiological effects of drugs.

Mechanism of Action

The exact mechanism of action of 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is not fully understood. However, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. It is thought to be metabolized to its active form, 1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine, which then binds to certain receptors in the body, such as the 5-HT1A receptor, to produce its effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride are not fully understood. However, it is known to have effects on the central nervous system, as it has been shown to produce anxiolytic, antidepressant, and anti-inflammatory effects. Additionally, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride in lab experiments include its high solubility in water, alcohol, and other organic solvents, as well as its low toxicity. Additionally, it is relatively easy to synthesize, and it can be stored for long periods of time without degradation. The main limitation of using 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride in lab experiments is that it is not always available in high purity, which can affect the accuracy of results.

Future Directions

The future directions for 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride include further research into its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research into its potential therapeutic applications, such as its use as an antidepressant or anti-inflammatory agent, is warranted. Additionally, further research into its potential as a drug metabolite, as well as its use as a tool for drug discovery, is warranted. Finally, further research into its potential as a drug candidate for the treatment of certain diseases, such as cancer and Alzheimer's disease, is also warranted.

Synthesis Methods

3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride is most commonly synthesized through a two-step process involving the reaction of 4,5-dihydro-1H-imidazole with 1-methylpiperidine, followed by the hydrochlorination of the resulting product. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and can be performed at room temperature or at elevated temperatures. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the reaction.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride involves the reaction of 1-methyl-4,5-dihydro-1H-imidazole-2-carbaldehyde with piperidine in the presence of a reducing agent to form the intermediate 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine. This intermediate is then reacted with hydrochloric acid to form the final product, 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride.", "Starting Materials": [ "1-methyl-4,5-dihydro-1H-imidazole-2-carbaldehyde", "piperidine", "reducing agent", "hydrochloric acid" ], "Reaction": [ "Step 1: 1-methyl-4,5-dihydro-1H-imidazole-2-carbaldehyde is reacted with piperidine in the presence of a reducing agent to form the intermediate 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine.", "Step 2: The intermediate 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine is reacted with hydrochloric acid to form the final product, 3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride." ] }

CAS RN

2649070-68-6

Product Name

3-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)piperidine dihydrochloride

Molecular Formula

C9H19Cl2N3

Molecular Weight

240.2

Purity

91

Origin of Product

United States

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